molecular formula C19H17NO3 B14991266 6,8-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991266
M. Wt: 307.3 g/mol
InChI Key: BYAMPNMNKWNWBV-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-methylphenylamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid
  • 3-methylphenylamine
  • 4H-chromene derivatives

Uniqueness

6,8-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chromene core with a substituted amide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

6,8-dimethyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-5-4-6-14(8-11)20-19(22)17-10-16(21)15-9-12(2)7-13(3)18(15)23-17/h4-10H,1-3H3,(H,20,22)

InChI Key

BYAMPNMNKWNWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

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